molecular formula C12H16F2O B1451220 2,3-Difluoro-4-pentylanisole CAS No. 134364-71-9

2,3-Difluoro-4-pentylanisole

Cat. No.: B1451220
CAS No.: 134364-71-9
M. Wt: 214.25 g/mol
InChI Key: QAMLEBNDRSCGJV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-pentylanisole is an organic compound with the molecular formula C12H16F2O It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-pentylanisole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this compound, the starting materials would be 2,3-difluoroiodobenzene and pentylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-pentylanisole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The fluorine atoms can be selectively reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products

    Oxidation: Formation of 2,3-difluoro-4-pentylphenol.

    Reduction: Formation of 2,3-dihydro-4-pentylanisole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-pentylanisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-pentylanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its fluorine atoms and hydrophobic pentyl group. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

2,3-Difluoro-4-pentylanisole can be compared with other fluorinated anisole derivatives, such as:

  • 2,4-Difluoroanisole
  • 3,5-Difluoroanisole
  • 2,3,4-Trifluoroanisole

Uniqueness

The unique combination of fluorine atoms at positions 2 and 3, along with the pentyl group at position 4, imparts distinct chemical and physical properties to this compound

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O/c1-3-4-5-6-9-7-8-10(15-2)12(14)11(9)13/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMLEBNDRSCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270369
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134364-71-9
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134364-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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